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Cat. No.: B1681016 Get Quote

Introduction

SM-164 is a novel, bivalent, non-peptide, and cell-permeable small molecule designed to mimic

the endogenous pro-apoptotic protein Smac/DIABLO (Second Mitochondria-derived Activator

of Caspases/Direct IAP-Binding protein with Low pI).[1][2][3][4] It functions as a potent

antagonist of the Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often

overexpressed in cancer cells to suppress apoptosis and promote tumorigenesis.[5] By

targeting and neutralizing key IAP members—specifically cIAP-1, cIAP-2, and XIAP—SM-164
effectively removes the brakes on programmed cell death, making it a promising candidate for

anticancer therapy, particularly in combination with other agents. This technical guide provides

an in-depth overview of the in vitro characterization of SM-164, detailing its mechanism of

action, binding affinities, cellular effects, and the experimental protocols used for its evaluation.

Mechanism of Action
SM-164 exerts its pro-apoptotic effects through a dual mechanism targeting the IAP family. As

a bivalent Smac mimetic, it is engineered to simultaneously engage two BIR (Baculoviral IAP

Repeat) domains, granting it significantly higher potency than its monovalent counterparts.

Degradation of cIAP-1 and cIAP-2: SM-164 binds with high affinity to the BIR domains of

cIAP-1 and cIAP-2. This binding event triggers their auto-ubiquitination and subsequent rapid

degradation by the proteasome. The removal of cIAPs liberates the cell to undergo TNFα-

dependent apoptosis.
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Antagonism of XIAP: SM-164 binds potently to the BIR2 and BIR3 domains of X-linked

Inhibitor of Apoptosis Protein (XIAP). XIAP is a critical downstream regulator that directly

inhibits the activity of effector caspases (caspase-3 and -7) and initiator caspase-9. By

binding to XIAP, SM-164 prevents this inhibition, thereby freeing caspases to execute the

apoptotic program.

This concurrent removal of cIAP-1/2 and XIAP blockade makes SM-164 an extremely potent

inducer of apoptosis in tumor cells.

Simplified Signaling Pathway of SM-164
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Caption: Mechanism of SM-164 in promoting apoptosis.

Binding Affinity and Potency
The efficacy of SM-164 is rooted in its high binding affinity for its IAP targets. Quantitative

analysis, primarily through fluorescence polarization-based assays, has determined its

inhibitory constants (Ki) and IC50 values. SM-164 is reported to be 300 to 7,000 times more

potent than its monovalent counterparts and the natural Smac AVPI peptide for binding to XIAP.
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Target Protein
Domain(s)
Targeted

Binding
Constant (Ki)

IC50 Citations

cIAP-1 BIR2 and BIR3 0.31 nM -

cIAP-2 BIR3 1.1 nM -

XIAP BIR2 and BIR3 0.56 nM 1.39 nM

Cellular Effects of SM-164
In vitro studies using various cancer cell lines have demonstrated the potent cellular activities

of SM-164.

Induction of cIAP-1 Degradation
Consistent with its mechanism of action, SM-164 treatment leads to the swift and potent

degradation of cIAP-1. In cell lines such as the MDA-MB-231 breast cancer line, treatment with

SM-164 at concentrations as low as 1 nM can reduce cIAP-1 levels to undetectable amounts

within 60 minutes. This degradation is very rapid, with significant reduction observed within 5 to

10 minutes of drug exposure.

Caspase Activation and Apoptosis
By neutralizing IAP-mediated inhibition, SM-164 triggers the caspase cascade.

Caspase Activation: Treatment with SM-164, often in combination with TNFα, leads to the

cleavage and activation of initiator caspases (caspase-8 and caspase-9) and effector

caspases (caspase-3). Knockdown of caspase-8 and caspase-3 markedly reduces the

apoptotic activity of SM-164.

Apoptosis Induction: In sensitive cell lines like MDA-MB-231 and SK-OV-3, 1 nM of SM-164
can induce apoptosis in over 30% of the cell population within 12 hours. This effect is often

dependent on an autocrine TNFα signaling loop that is initiated following cIAP-1 degradation.

Effects on Cell Viability
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As a single agent, SM-164 has minimal to moderate effects on the viability of many cancer cell

lines. However, its true potential is realized in combination therapies. When combined with

TNF-related apoptosis-inducing ligand (TRAIL), SM-164 dramatically sensitizes both TRAIL-

sensitive and TRAIL-resistant cancer cells to apoptosis, reducing the IC50 values of TRAIL by

one to three orders of magnitude in many cell lines. Similar synergistic effects are observed

when SM-164 is combined with conventional chemotherapies like gemcitabine or radiation.

Detailed Experimental Protocols
The following are detailed methodologies for key experiments used in the in vitro

characterization of SM-164.

Fluorescence Polarization (FP) Binding Assay
This assay quantitatively measures the binding affinity of SM-164 to IAP proteins.

Principle: A small, fluorescently-tagged peptide (tracer) that binds to the IAP protein is used.

When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence

polarization. When bound to the larger IAP protein, its tumbling slows, increasing polarization.

SM-164 competes with the tracer for binding, causing a dose-dependent decrease in

polarization.

Protocol:

Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.5; 100

µg/ml bovine gamma globulin; 0.02% sodium azide).

Component Mixture: In a 96-well or 384-well black plate, add the recombinant IAP protein

(e.g., 3 nM XIAP BIR2-BIR3), the fluorescent tracer (e.g., 1 nM Smac-1F), and serial

dilutions of SM-164.

Incubation: Incubate the plate at room temperature for 20-30 minutes to allow the binding

reaction to reach equilibrium.

Measurement: Measure fluorescence polarization using a plate reader equipped with

appropriate filters for the tracer's excitation and emission wavelengths.
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Data Analysis: Plot the polarization values against the logarithm of the SM-164
concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

The Ki value can then be calculated using the Cheng-Prusoff equation.

Workflow: Fluorescence Polarization Binding Assay
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Caption: Experimental workflow for the FP binding assay.
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Western Blotting for Protein Analysis
This technique is used to detect the degradation of cIAP-1 and the cleavage of caspases and

PARP.

Protocol:

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat

with desired concentrations of SM-164 for specified time points.

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease

and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and

separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis

(SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific

antibody binding.

Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-

cIAP-1, anti-cleaved caspase-3, anti-PARP) overnight at 4°C.

Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and

visualize the protein bands using a digital imager or X-ray film.
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Workflow: Western Blotting
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Caption: Experimental workflow for Western Blotting.
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Cell Viability Assay (WST-1 or MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and

allow them to attach overnight.

Treatment: Treat the cells with serial dilutions of SM-164, alone or in combination with

another agent (e.g., TRAIL), for the desired duration (e.g., 24-72 hours).

Reagent Addition: Add WST-1 or MTT reagent to each well and incubate for 1-4 hours at

37°C.

Measurement:

For WST-1, measure the absorbance directly at 450 nm.

For MTT, first add a solubilizing agent (like DMSO) to dissolve the formazan crystals, then

measure the absorbance at 570 nm.

Analysis: Normalize the absorbance values to the untreated control wells to calculate the

percentage of cell viability.
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Workflow: Cell Viability Assay (WST-1)
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Caption: Experimental workflow for a WST-1 cell viability assay.

Apoptosis Assay (Annexin V / PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.
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Protocol:

Cell Treatment: Treat cells with SM-164 as required.

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin

V and Propidium Iodide (PI) to the cell suspension.

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Viable cells: Annexin V-negative, PI-negative.

Early apoptotic cells: Annexin V-positive, PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Necrotic cells: Annexin V-negative, PI-positive.

Analysis: Quantify the percentage of cells in each quadrant to determine the level of

apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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